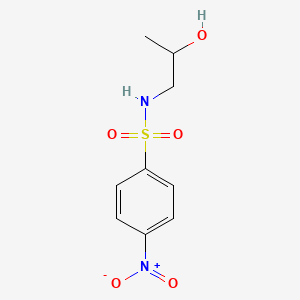
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of α7 nicotinic acetylcholine receptor (nAChR) agonists, which are known to play a crucial role in various physiological processes.
作用机制
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine acts as an agonist of α7 nAChRs, which are ligand-gated ion channels that are widely expressed in the central nervous system. Activation of α7 nAChRs leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The activation of α7 nAChRs has been shown to enhance synaptic plasticity, improve cognitive function, and reduce inflammation.
Biochemical and Physiological Effects
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has been shown to have various biochemical and physiological effects. The compound has been shown to enhance cognitive function and improve memory in animal models of Alzheimer's disease and schizophrenia. N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
One of the advantages of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine is its specificity for α7 nAChRs, which allows for the targeted modulation of these receptors. Additionally, N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine is its relatively low potency compared to other α7 nAChR agonists. This can make it challenging to achieve the desired therapeutic effects at lower doses.
未来方向
There are several potential future directions for the study of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine. One area of interest is the potential use of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine may have potential applications in the treatment of psychiatric disorders such as schizophrenia and depression. Further research is needed to fully understand the mechanisms underlying the therapeutic effects of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine and to optimize its pharmacological properties.
Conclusion
In conclusion, N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine is a compound that has been extensively studied for its potential therapeutic applications. The compound acts as an agonist of α7 nAChRs, which are involved in various cognitive processes and have anti-inflammatory and neuroprotective effects. N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has potential applications in the treatment of neurodegenerative and psychiatric disorders. Further research is needed to fully understand the mechanisms underlying the therapeutic effects of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine and to optimize its pharmacological properties.
合成方法
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzyl chloride with diethylamine, followed by the addition of N-methyl-1,2-ethanediamine. The final product is obtained through purification and recrystallization.
科学研究应用
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The compound is known to modulate the activity of α7 nAChRs, which are involved in various cognitive processes such as learning and memory. N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has also been shown to have anti-inflammatory and neuroprotective effects.
属性
IUPAC Name |
N',N'-diethyl-N-[(4-methoxyphenyl)methyl]-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-5-17(6-2)12-11-16(3)13-14-7-9-15(18-4)10-8-14/h7-10H,5-6,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTBNTUUDDWGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


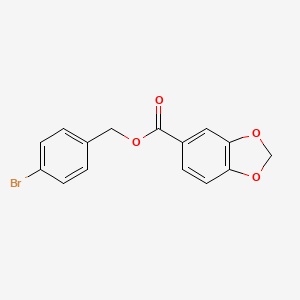
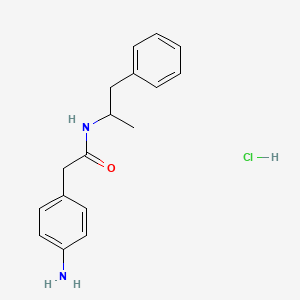
![2-chloro-N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5154471.png)
![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5154476.png)
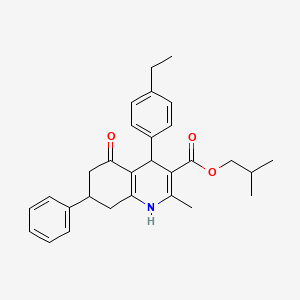
![1-{2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B5154487.png)
![6-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5154489.png)
![3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5154497.png)
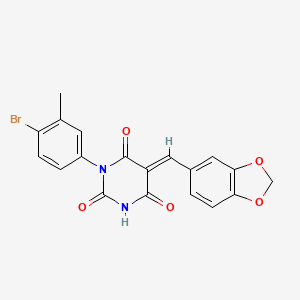
![3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5154519.png)
![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)
![4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5154528.png)
